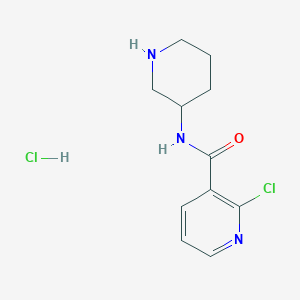

2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride

Description

Properties

IUPAC Name |

2-chloro-N-piperidin-3-ylpyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-2-6-14-10)11(16)15-8-3-1-5-13-7-8;/h2,4,6,8,13H,1,3,5,7H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWDMXGRQIXVOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=C(N=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride typically involves the reaction of 2-chloronicotinoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages, such as recrystallization or chromatography, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield nicotinic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the nicotinamide ring.

Reduction: Reduced forms of the compound, potentially altering the piperidine ring.

Scientific Research Applications

2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes involved in nicotinamide metabolism, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is thought to affect cellular processes such as energy production and DNA repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide Hydrochloride

- Molecular Formula : C₁₂H₁₆Cl₂N₃O

- Molecular Weight : 290.18 g/mol

- Key Differences :

- Substitution on the piperidine ring (4-ylmethyl vs. 3-yl) alters steric and electronic properties.

- The extended methylene spacer in the 4-ylmethyl derivative may influence receptor binding or pharmacokinetics.

- Applications : Widely supplied (6 suppliers), suggesting relevance in medicinal chemistry or agrochemical research .

2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide

- Structural Features : Features a pyridine ring substituted with chlorine and a methyl group, differing in aromatic substitution patterns compared to the target compound.

- Relevance : Such derivatives are often explored for herbicidal or antimicrobial activities, highlighting the role of halogenation in bioactivity .

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

- Molecular Formula: C₁₁H₁₄ClNO

- Molecular Weight : 211.69 g/mol

- Key Differences :

- Chloroacetamide core with a bulky aromatic substituent.

- Used as a herbicide, demonstrating that chloroacetamide derivatives prioritize agrochemical applications over pharmacological ones.

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds

Mechanistic and Application Insights

- amides) define mechanisms .

- Nicotinoyl Chloride Hydrochloride: High reactivity due to the acyl chloride group, used for nicotinamide derivatization. The target compound’s amide linkage provides stability for direct biological testing .

Research and Commercial Implications

- Medicinal Chemistry : Piperidine-substituted nicotinamides are explored for CNS targets due to their blood-brain barrier permeability. The 3-yl substitution may optimize binding to neurological receptors compared to 4-yl derivatives .

- Agrochemicals : Chloroacetamide derivatives prioritize herbicidal activity, while the target compound’s nicotinamide-piperidine scaffold may favor human therapeutic applications .

Biological Activity

2-Chloro-N-(piperidin-3-yl)nicotinamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅ClN₃O

- Molecular Weight : Approximately 276.16 g/mol

- CAS Number : 1353956-66-7

The presence of the piperidine ring and the chlorinated nicotinamide moiety contributes to its unique biological properties.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activity. In vitro studies have demonstrated its effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.5 μg/mL |

| Candida albicans | 250 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The mechanism of action involves modulation of enzymes related to nicotinamide metabolism, influencing biochemical pathways such as energy production and DNA repair. The exact molecular targets are still under investigation, but preliminary data suggest interactions with key cellular processes.

Case Studies

- Antimicrobial Activity : A study reported that derivatives of nicotinamide compounds, including this compound, exhibited potent activity against Mycobacterium tuberculosis thymidylate kinase, indicating potential for treating tuberculosis .

- Cytotoxic Effects : In another investigation, compounds structurally related to this compound were tested against cancer cell lines (MCF-7 and HepG2). The results showed significant cytotoxicity with IC50 values ranging from 4.84 to 24.27 μM, suggesting a potential role in cancer therapy .

Safety Profile

Safety assessments in animal models have indicated that the compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg), making it a promising candidate for further development in therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Chloro-N-(2-chlorophenyl)nicotinamide | Moderate antibacterial | Lacks piperidine ring |

| N-(2-bromophenyl)-2-chloronicotinamide | Antifungal | Different halogen substitution |

| 2-Chloro-N-(pyrrolidin-2-ylmethyl)nicotinamide | CNS-active properties | Exhibits different pharmacological profile |

The presence of the piperidine ring in this compound is believed to enhance its biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.